molecular formula C18H18ClN5O B6474545 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile CAS No. 2640966-92-1

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile

Cat. No.: B6474545
CAS No.: 2640966-92-1
M. Wt: 355.8 g/mol
InChI Key: QEOYEQFQQUJSRR-UHFFFAOYSA-N
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Description

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile is a heterocyclic compound featuring a piperidine core linked to a 5-chloropyrimidinyl group via a methylamino bridge and a benzonitrile moiety via a carbonyl group. This structure combines aromatic, amine, and nitrile functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-23(18-21-11-15(19)12-22-18)16-6-8-24(9-7-16)17(25)14-4-2-13(10-20)3-5-14/h2-5,11-12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOYEQFQQUJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that facilitate the formation of the pyrimidine core.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the benzonitrile group:

Chemical Reactions Analysis

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .

Scientific Research Applications

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Substitutions

4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Key Differences: Replaces the 5-chloropyrimidin-2-yl group with a 4-methoxypyridin-2-yl moiety. This analog is associated with nitric oxide synthase isoforms (NOS1, NOS3) . Spectral Data: Characterized by IR, ¹H NMR, and Mass Spectroscopy, with a molecular formula of C₁₉H₂₀N₄O₂ .

Diarylpyrimidines (TF2–TF6 Series) Key Differences: Feature pyrimidinyl-amino linkages to substituted benzyl groups (e.g., 4-cyanophenoxy or methoxyphenoxy substituents) . Impact: The cyano group in TF2 mirrors the benzonitrile in the target compound, but additional methyl/aryloxy groups influence solubility and steric hindrance. TF2 exhibits a higher melting point (202–205°C) compared to methoxy-substituted analogs (e.g., TF5: 188–191°C), suggesting stronger intermolecular forces . Activity: These compounds are studied as HIV-1 reverse transcriptase inhibitors, highlighting the role of pyrimidine cores in antiviral targeting .

Piperidine-Linked Compounds

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Key Differences: Lacks the chloropyrimidinyl group, instead incorporating a piperidine-piperidine linkage . Application: Serves as an intermediate for anticancer and antimalarial 3-aminopyrazole derivatives .

Fluoropyrimidine Derivatives Example: 2-(((5-Fluoro-2-((3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)amino)methyl)benzonitrile . Key Differences: Substitutes chlorine with fluorine and introduces a methylsulfonyl group. Impact: Fluorine’s electronegativity enhances metabolic stability, while the sulfonyl group may improve solubility. This compound’s synthesis parallels the target’s, utilizing benzonitrile and pyrimidine intermediates .

JAK Inhibitors with Nitrile Moieties

Comparative JAK Inhibitors (e.g., {1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclohexyl}acetonitrile)

  • Key Differences : Replace the piperidine-carbonyl group with cyclopentyl/cyclohexyl-acetonitrile cores and pyrrolopyrimidine heterocycles .
  • Impact : The nitrile group is retained for hydrogen bonding, but the altered core structure shifts selectivity toward Janus kinase (JAK) inhibition, demonstrating structural versatility in kinase targeting .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Target Reference
4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile C₁₈H₁₇ClN₆O 5-Cl-pyrimidine, benzonitrile Not reported Not specified
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile C₁₉H₂₀N₄O₂ 4-MeO-pyridine, benzonitrile Not reported Nitric oxide synthase
TF2 (Diarylpyrimidine) C₂₆H₂₂N₄O 4-Cyanophenoxy, pyrimidine 202–205 HIV-1 reverse transcriptase
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C₁₇H₂₁N₃ Piperidine-piperidine, benzonitrile Not reported Anticancer intermediates
JAK Inhibitor (Comparative 4) C₂₀H₂₃N₇ Cyclohexyl-acetonitrile, pyrrolopyrimidine Not reported JAK kinases

Research Findings and Implications

  • Synthetic Routes : The target compound shares synthetic strategies with analogs, such as coupling pyrimidine intermediates with piperidine derivatives using reagents like WSC·HCl and HOBt .
  • Spectroscopic Characterization : Consistent use of IR, ¹H NMR, and Mass Spectroscopy confirms structural integrity across analogs, with distinct NH signals (e.g., 10.09–10.17 ppm in TF2–TF6) reflecting electronic variations .
  • Biological Relevance : Structural tweaks (e.g., chloro vs. methoxy, pyrimidine vs. pyridine) direct compounds toward divergent targets (e.g., antiviral vs. kinase inhibition), underscoring the importance of substituent optimization .

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